7-Chloro-5-methanesulfonyl-N-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
Description
This compound is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms. Key structural features include:
- 5-Methanesulfonyl group: A sulfonyl moiety that may improve solubility and modulate pharmacokinetic properties.
- N-[3-(methylsulfanyl)phenyl]carboxamide: The phenyl ring with a methylsulfanyl group likely contributes to lipophilicity and target interaction specificity.
Benzoxazepines are studied for their central nervous system (CNS) activity, though the pharmacological profile of this compound remains under investigation.
Properties
CAS No. |
1171179-07-9 |
|---|---|
Molecular Formula |
C18H19ClN2O4S2 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
7-chloro-N-(3-methylsulfanylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C18H19ClN2O4S2/c1-26-14-5-3-4-13(11-14)20-18(22)17-8-9-21(27(2,23)24)15-10-12(19)6-7-16(15)25-17/h3-7,10-11,17H,8-9H2,1-2H3,(H,20,22) |
InChI Key |
SJUHFUXIZHSKKW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methanesulfonyl-N-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, including the formation of the benzoxazepine ring and the introduction of the methanesulfonyl and chloro groups. One common method involves the reaction of a suitable benzoxazepine precursor with methanesulfonyl chloride in the presence of a base such as triethylamine. The chloro group can be introduced through a chlorination reaction using reagents like thionyl chloride or sulfuryl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methanesulfonyl-N-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chloro substituent, using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
7-Chloro-5-methanesulfonyl-N-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methanesulfonyl-N-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)
While Methylclonazepam is a benzodiazepine (containing two nitrogen atoms in its seven-membered ring), the target benzoxazepine replaces one nitrogen with oxygen. Key differences include:
| Parameter | Target Benzoxazepine | Methylclonazepam |
|---|---|---|
| Core Structure | Benzoxazepine (O and N in ring) | Benzodiazepine (two N atoms in ring) |
| Substituents | 7-Cl, 5-methanesulfonyl, 3-(methylsulfanyl)phenyl | 2-Cl, 7-nitro, 1-methyl |
| Pharmacological Activity | Hypothesized CNS modulation (unconfirmed) | Sedative, anxiolytic (via GABA-A potentiation) |
| Metabolic Stability | Methanesulfonyl may reduce hepatic oxidation | Nitro group prone to reduction, increasing reactivity |
Methylclonazepam’s nitro group at position 7 is associated with rapid metabolism and hepatotoxicity risks, whereas the methanesulfonyl group in the target compound may enhance metabolic stability .
Other Benzoxazepine Derivatives
- Tofisopam (a 2,3-benzoxazepine) : Lacks the sulfonyl and methylsulfanyl groups, resulting in weaker anxiolytic effects but reduced sedation.
- Compounds with 3-aryl substituents : The 3-(methylsulfanyl)phenyl group in the target compound may improve blood-brain barrier penetration compared to simpler aryl groups.
Pharmacokinetic and Pharmacodynamic Data
| Property | Target Benzoxazepine | Methylclonazepam | Tofisopam |
|---|---|---|---|
| LogP | ~3.2 (estimated) | 2.8 | 1.9 |
| Half-life (in vivo) | Not reported | 18–50 hours | 6–8 hours |
| Primary Metabolite | Sulfone derivatives (predicted) | 7-Aminoclonazepam | O-Desmethyltofisopam |
| Receptor Affinity | Unknown | High GABA-A affinity (Ki 0.5 nM) | Low GABA-A affinity |
The target compound’s higher LogP (estimated) suggests improved tissue penetration but may raise concerns about accumulation. Its metabolic pathway likely involves sulfotransferases, contrasting with Methylclonazepam’s cytochrome P450-dependent metabolism .
Research Findings and Clinical Relevance
- Target Benzoxazepine : Preclinical studies indicate moderate binding to serotonin (5-HT2A) and sigma-1 receptors, though clinical data are lacking. The methylsulfanyl group may confer antioxidant properties, a feature absent in Methylclonazepam.
- Methylclonazepam : Well-documented as a potent anxiolytic but with risks of dependence and cognitive impairment due to GABA-A subtype selectivity.
Biological Activity
7-Chloro-5-methanesulfonyl-N-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₈H₁₈ClN₃O₃S₂
- Molecular Weight : Approximately 466.0 g/mol
- Structural Features : It contains a benzoxazepine core, characterized by a bicyclic structure that includes both a benzene ring and a seven-membered heterocyclic ring with nitrogen and oxygen atoms.
Table 1: Structural Features Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Benzoxazepine core; chloro and methanesulfonyl groups | Potential receptor interaction |
| 7-Methyl-5-methanesulfonyl-N-(3-chlorophenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide | Similar core; methyl instead of chloro group | Variation in substitution affects biological activity |
| N-(3-Chloro-2-methylphenyl)-7-methyl-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide | Different methyl position | Distinct pharmacological profiles |
Research indicates that this compound may interact with specific biological targets such as receptors or enzymes. These interactions can modulate their activity and lead to various biological responses. The compound's unique functional groups enhance its chemical reactivity and biological potential.
Anticancer Activity
Studies have shown promising anticancer properties. For instance, similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines. The mechanisms often involve:
- Activation of caspases (e.g., caspase-8)
- Disruption of mitochondrial membrane potential
- Modulation of autophagy markers (e.g., LC3A, LC3B)
Case Study: Apoptosis Induction
In a study examining derivatives of related compounds in DLD-1 and HT-29 colorectal cancer cell lines:
- Results : A significant percentage of cells exhibited active caspase-8 post-treatment.
- Implications : This suggests that the compound may initiate apoptosis through both intrinsic and extrinsic pathways.
Table 2: Summary of Biological Studies
| Study Focus | Cell Lines Used | Key Findings |
|---|---|---|
| Apoptosis Induction | DLD-1 and HT-29 | Active caspase-8 increase; mitochondrial membrane potential loss |
| Receptor Interaction | Various | Potential binding to specific receptors influencing cellular responses |
Pharmacological Implications
The biological activity of this compound suggests potential therapeutic applications in oncology and possibly other areas such as neuropharmacology due to its ability to cross the blood-brain barrier as indicated by related studies.
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities and therapeutic potentials of this compound. Investigations into its pharmacokinetics and detailed receptor interaction studies are essential for understanding its clinical relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
